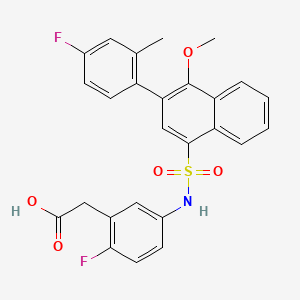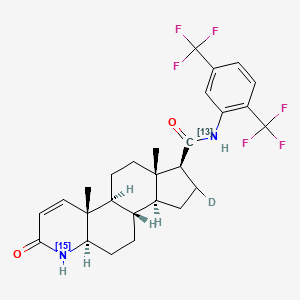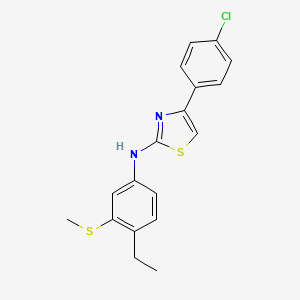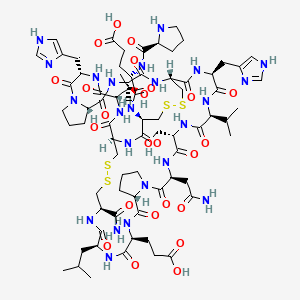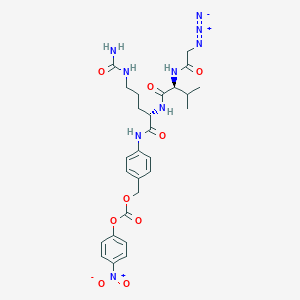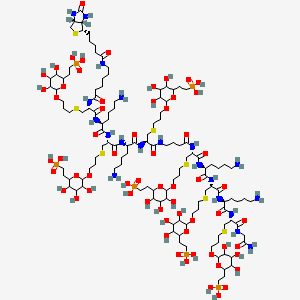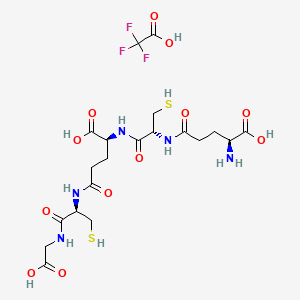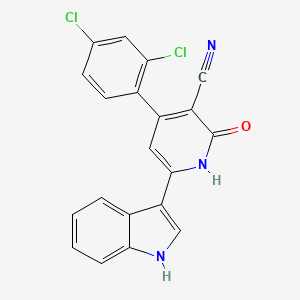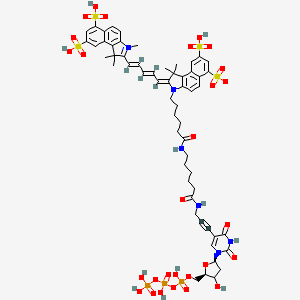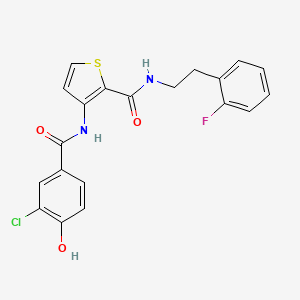
Hsd17B13-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-17 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography . Quality control measures are also in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-17 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups results in the formation of ketones or aldehydes, while reduction of ketones leads to the formation of alcohols .
Scientific Research Applications
Hsd17B13-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HSD17B13 in lipid metabolism and its inhibition.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: Utilized in the development of diagnostic assays and screening platforms for liver disease research.
Mechanism of Action
Hsd17B13-IN-17 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity . This inhibition prevents the conversion of hydroxysteroids, leading to a reduction in lipid droplet formation and accumulation in the liver . The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure but similar inhibitory activity.
Hsd17B13-IN-2: A structurally related compound with variations in functional groups, affecting its potency and selectivity.
Uniqueness of Hsd17B13-IN-17
This compound is unique due to its high selectivity and potency in inhibiting HSD17B13 compared to other similar compounds . Its optimized chemical structure allows for better binding affinity and stability, making it a more effective inhibitor for therapeutic applications .
Properties
Molecular Formula |
C20H16ClFN2O3S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-fluorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-14-11-13(5-6-17(14)25)19(26)24-16-8-10-28-18(16)20(27)23-9-7-12-3-1-2-4-15(12)22/h1-6,8,10-11,25H,7,9H2,(H,23,27)(H,24,26) |
InChI Key |
RPRXCKYWWGUQGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


